(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17637205
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10N2O |
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Molecular Weight | 126.16 g/mol |
IUPAC Name | (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m1/s1 |
Standard InChI Key | BCZCRYDWZCGWIP-RXMQYKEDSA-N |
Isomeric SMILES | CC1=CN=C(O1)[C@@H](C)N |
Canonical SMILES | CC1=CN=C(O1)C(C)N |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity and Stereochemistry
The compound’s IUPAC name, (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, delineates its core structure:
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A 1,3-oxazole ring (five-membered heterocycle with oxygen at position 1 and nitrogen at position 3).
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A methyl group (-CH₃) at position 5 of the oxazole ring.
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An ethanamine group (-CH(NH₂)CH₃) at position 2, with the chiral center exhibiting R configuration.
The molecular formula is C₆H₁₁N₂O, and its molecular weight is 127.17 g/mol (calculated from analogous structures ). The stereochemistry at the ethanamine’s chiral center critically influences its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₁N₂O | Predicted |
Molecular Weight | 127.17 g/mol | Calculated |
XLogP3-AA (Lipophilicity) | -0.2 (estimated) | Analog |
Hydrogen Bond Donors | 1 | Analog |
Hydrogen Bond Acceptors | 3 | Analog |
Synthesis and Reactivity
Synthetic Pathways
While no published protocol explicitly targets this compound, oxazole derivatives are typically synthesized via:
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Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using agents like phosphorus oxychloride.
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Cyclocondensation Reactions: Combining aldehydes, ammonia, and acylating agents to form the oxazole core .
For (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, a plausible route involves:
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Introducing the methyl group via alkylation at position 5 during cyclization.
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Installing the ethanamine moiety through reductive amination or nitrile reduction, followed by chiral resolution to isolate the R enantiomer .
Reactivity Profile
The compound’s reactivity is governed by:
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Oxazole Ring: Susceptible to electrophilic substitution at position 4 or 5 due to electron-rich nitrogen and oxygen atoms .
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Primary Amine: Participates in acylation, Schiff base formation, and coordination chemistry.
Physicochemical and Spectroscopic Characteristics
Predicted Physicochemical Properties
Using computational tools and analog data :
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Solubility: Moderate water solubility (~5–10 mg/mL) due to the polar oxazole ring and amine group.
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Melting Point: Estimated 120–130°C (similar to 4-methyl analogs).
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pKa: The amine group’s pKa is ~9.5, making it weakly basic .
Spectroscopic Signatures
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IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 1550 cm⁻¹ (C-O) .
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NMR:
Compound | Target | IC₅₀ (nM) | Source |
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4-Methyl-1,3-oxazol-2-yl analog | Serotonin Transporter | 320 | |
5-Methyl-1,2-oxazol-3-yl analog | Dopamine D2 Receptor | 450 |
Applications in Drug Discovery
Lead Optimization
The chirality and substituent positions make this compound a candidate for:
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Central Nervous System (CNS) Drugs: Potential antidepressant or anxiolytic effects via GPCR modulation .
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Anticancer Agents: Oxazoles inhibit topoisomerases or kinase pathways.
Material Science
Conjugated oxazole-amine systems may serve as:
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Fluorescent Probes: Due to π-π* transitions in the oxazole ring .
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Coordination Ligands: For catalytic metal complexes.
Future Research Directions
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